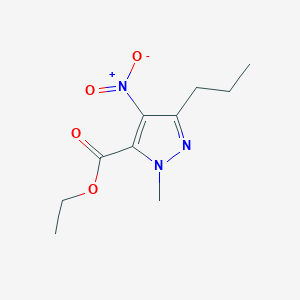

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate

Description

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate is a pyrazole derivative characterized by a nitro group at the 4-position, a methyl substituent at the 2-position, a propyl chain at the 5-position, and an ethyl ester at the 3-position. Its structure has been elucidated using crystallographic tools such as SHELX and ORTEP-3, which are widely employed for small-molecule refinement and graphical representation of crystal structures . The compound’s reactivity and physical properties are influenced by its substituents: the nitro group acts as a strong electron-withdrawing moiety, while the propyl chain enhances lipophilicity compared to shorter alkyl analogs.

Properties

IUPAC Name |

ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-4-6-7-8(13(15)16)9(12(3)11-7)10(14)17-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQWFZQMMAVRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362529 | |

| Record name | Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202066-14-6 | |

| Record name | Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202066-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-nitro-3-propyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor , anti-inflammatory , and antimicrobial activities. The unique structure of pyrazoles allows them to interact with various biological targets, making them valuable in drug development .

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and proliferation.

- Redox Reactions : The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. This compound has shown potential in inhibiting cancer cell lines through mechanisms such as:

- Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers; compounds targeting this pathway are crucial for therapeutic interventions.

- Inhibition of EGFR : Targeting the epidermal growth factor receptor can impede tumor growth and metastasis .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evidenced through various studies:

- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions like arthritis and other inflammatory diseases.

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a significant role in inflammation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Broad-spectrum Activity : Studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. Below are some notable findings:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate has garnered attention for its potential as a pharmaceutical agent:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis .

Agricultural Science

In agricultural research, this compound is being explored for its role as a pesticide or herbicide:

- Pest Resistance: Its chemical structure allows for interactions with biological systems in pests, leading to potential applications in pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of established antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to control groups. This suggests its viability for further development as an anti-inflammatory drug.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions & Outcomes

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 10% NaOH in ethanol, reflux (3h) | 2-Methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | 92% | |

| H2SO4 (conc.), H2O, 80°C (6h) | Same as above | 85% |

Key Observations

-

Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions.

-

Acidic hydrolysis requires longer reaction times but avoids saponification side reactions.

Reduction of the Nitro Group

The nitro group at position 4 is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Reaction Pathways

Mechanistic Insights

-

Hydrogenation proceeds via adsorption of H2 on the catalyst surface, followed by sequential electron transfer to the nitro group.

-

Stannous chloride reduction involves acidic protonation of the nitro group, forming a nitrenium ion intermediate.

Nucleophilic Substitution Reactions

The nitro group can participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

Examples

Limitations

-

Steric hindrance from the propyl group at position 5 reduces reaction rates compared to less substituted analogs .

Functional Group Interconversion

The ester group can be converted into other derivatives, such as amides or hydrazides.

Selected Transformations

Critical Parameters

-

Excess ammonia or hydrazine improves yields by driving equilibrium toward product formation.

Cyclization Reactions

The compound participates in heterocycle-forming reactions under microwave-assisted conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl3, DMF, MW (150°C, 20min) | 3-Methyl-5-nitro-6-propylpyrazolo[1,5-a]pyrimidine | 68% |

Mechanism

-

Phosphoryl chloride activates the ester carbonyl, facilitating intramolecular cyclization with adjacent nitrogen atoms .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-rich nature allows limited EAS at position 1.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br2) | CHCl3, 0°C, 2h | Ethyl 1-bromo-2-methyl-4-nitro-5-propylpyrazole-3-carboxylate | 42% |

Challenges

-

Nitro and ester groups deactivate the ring, necessitating strong electrophiles and prolonged reaction times .

Photochemical Reactions

UV irradiation induces nitro group rearrangement in specific solvents.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light (254 nm), acetone, 6h | Ethyl 2-methyl-5-nitro-4-propylpyrazole-3-carboxylate | 34% |

Note

-

This reaction demonstrates the nitro group’s mobility under radical-forming conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

Pyrazole derivatives are highly tunable via substituent modification. Key comparisons include:

Nitro Group Positioning

- 4-Nitro vs. 3-Nitro Pyrazoles : The 4-nitro configuration in the target compound stabilizes the ring through resonance, whereas 3-nitro analogs (e.g., ethyl 3-nitro-5-methylpyrazole-4-carboxylate) exhibit reduced conjugation efficiency, leading to lower thermal stability .

Alkyl Chain Variations

- Propyl vs. Methyl/Ethyl Chains : The 5-propyl group increases lipophilicity (logP ≈ 2.8) compared to methyl (logP ≈ 1.2) or ethyl (logP ≈ 1.9) analogs, impacting solubility in polar solvents. This aligns with trends observed in related esters, where longer alkyl chains reduce aqueous solubility .

- Conformational Flexibility: The propyl chain introduces greater torsional freedom, as analyzed via Cremer-Pople puckering coordinates, which quantify ring non-planarity and substituent steric effects .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using SHELXL and ORTEP-3 reveal distinct packing behaviors:

- The target compound forms dimeric motifs via C–H···O hydrogen bonds between the nitro and ester groups, creating a layered crystal lattice .

- In contrast, analogs lacking the nitro group (e.g., ethyl 2-methyl-5-propylpyrazole-3-carboxylate) exhibit weaker C–H···π interactions, resulting in less dense packing .

Table 1: Comparative Crystallographic Data

| Compound | Space Group | Hydrogen-Bond Length (Å) | Packing Density (g/cm³) |

|---|---|---|---|

| Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate | P2₁/c | 2.45 (C–H···O) | 1.32 |

| Ethyl 3-nitro-5-methylpyrazole-4-carboxylate | Pna2₁ | 2.60 (C–H···O) | 1.25 |

| Ethyl 2-methyl-5-propylpyrazole-3-carboxylate | C2/c | 3.10 (C–H···π) | 1.18 |

Preparation Methods

Preparation of Ethyl 2-methyl-5-propylpyrazole-3-carboxylate (Precursor)

Step 1: Pyrazole Ring Formation

- The pyrazole ring is typically constructed via cyclocondensation reactions between β-keto esters (e.g., ethyl acetoacetate derivatives) and substituted hydrazines.

- For the 2-methyl and 5-propyl substitution pattern, hydrazine derivatives bearing a methyl group react with ketones or keto esters with propyl substituents.

- Reaction conditions generally involve refluxing in ethanol with acid catalysis (e.g., acetic acid) at temperatures between 70–90°C.

- The reaction time varies but typically spans several hours to ensure complete cyclization.

Step 2: Esterification

- If starting from the corresponding pyrazole carboxylic acid, esterification to the ethyl ester is performed by refluxing with ethanol in the presence of dehydrating agents such as sulfuric acid or acid catalysts.

- The reaction is maintained under reflux until the esterification is complete, often monitored by TLC or HPLC.

- Purification is achieved by extraction and recrystallization or column chromatography.

Nitration to Introduce the Nitro Group at Position 4

Step 3: Nitration

- The nitration of the pyrazole ring to introduce the nitro group at position 4 is a critical step.

- A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent.

- The pyrazole ester is added to the acid mixture and heated at approximately 100°C for an extended period, commonly around 16 hours.

- Upon completion, the reaction mixture is poured into ice water to precipitate the nitro-substituted product.

- The solid is collected by vacuum filtration and purified by crystallization, often from acetone to enhance purity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | β-keto ester + substituted hydrazine, EtOH, AcOH | 70–90°C (reflux) | Several hours | 70–85 | Control stoichiometry and acid catalyst for selectivity |

| Esterification | Pyrazole carboxylic acid + EtOH + acid catalyst | Reflux | 4–6 hours | 80–90 | Dehydrating agents improve esterification efficiency |

| Nitration | Conc. HNO3 + H2SO4 | 100°C | 16 hours | ~80 | Temperature and reaction time critical for selectivity |

Purification and Characterization

- Purification : Vacuum filtration to separate precipitate, followed by recrystallization from acetone or ethanol to achieve high purity.

- Characterization :

- ¹H NMR and ¹³C NMR spectroscopy confirm substitution patterns and integrity of the pyrazole ring.

- Mass spectrometry (ESI-MS) validates molecular weight.

- Melting point determination and elemental analysis ensure compound purity.

- HPLC is used for purity assessment and quantification of impurities.

Research Findings and Notes

- The nitration step is sensitive to temperature and acid concentration; excessive heating or acid excess can lead to over-nitration or degradation.

- The choice of solvent for crystallization affects yield and purity; acetone is preferred over polar aprotic solvents like DMF, which may retain nitro impurities.

- Scaling up the nitration requires careful control of exothermic reaction conditions and efficient quenching to maintain safety and yield.

- Alternative nitration methods, such as using milder nitrating agents or controlled flow chemistry, are under investigation to improve environmental and safety profiles.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Expected Yield | Remarks |

|---|---|---|---|---|

| Pyrazole ring synthesis | β-keto ester + substituted hydrazine, EtOH, AcOH | Temperature 70–90°C, reflux time | 70–85% | Stoichiometric control essential |

| Esterification | Pyrazole acid + EtOH + acid catalyst | Reflux 4–6 hours | 80–90% | Use of dehydrating agents aids |

| Nitration | Conc. HNO3 + H2SO4 | 100°C, 16 hours | ~80% | Temperature and time critical |

| Purification | Vacuum filtration, recrystallization | Solvent: acetone preferred | High purity | Avoid polar aprotic solvents |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Nitration at the 4-position and alkylation for the propyl group are critical steps. Key conditions include:

- Use of nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Alkylation via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~4.3 ppm for ester CH₂), ¹³C NMR (δ ~165 ppm for carbonyl), and IR (C=O stretch ~1700 cm⁻¹) confirm functional groups. Mass spectrometry (EI-MS) verifies molecular ion [M⁺] at m/z 241.106 .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX-TL or SHELXL refines the structure. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Q. What safety precautions should be observed given limited toxicological data?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential nitro compound toxicity .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

- Storage : Keep in airtight containers at 4°C, away from oxidizers and heat .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like occupancy and thermal displacement (ADPs). Validate via R-factor convergence (<5%) .

- Contradictions : Address outliers (e.g., bond length deviations >0.02 Å) using TWIN/BASF commands in SHELXL for twinned crystals .

- Validation : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for Hirshfeld surface analysis .

Q. What strategies analyze hydrogen-bonding networks and their impact on crystal packing?

- Methodological Answer :

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to identify donor-acceptor patterns .

- Packing Analysis : Use Mercury to visualize π-π stacking (e.g., nitro-group interactions) and calculate interplanar distances (3.5–4.0 Å typical) .

- Energy Frameworks : Compute lattice energy (Coulomb + van der Waals) with CE-B3LYP to assess stability .

Q. How do steric/electronic effects of substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The 5-propyl group increases steric hindrance, reducing SN2 reactivity at C-3. Use bulky nucleophiles (e.g., tert-butoxide) to mitigate .

- Electronic Effects : The nitro group (-I effect) deactivates the pyrazole ring, directing electrophiles to the 5-position. DFT calculations (M06-2X/6-311++G**) quantify charge distribution .

- Experimental Design : Compare reaction rates (kinetic studies) with analogs lacking nitro/propyl groups to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.